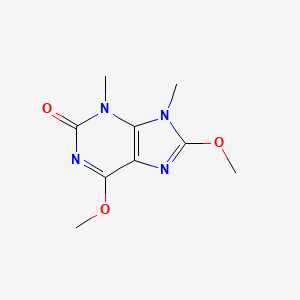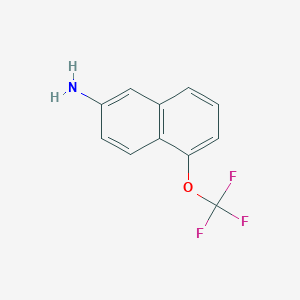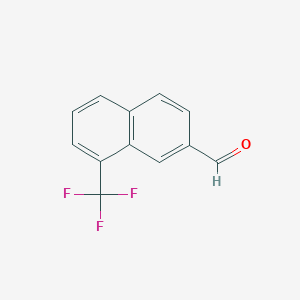![molecular formula C16H21N B11882568 2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an isoquinoline ring through a single spiro carbon atom. Spirocyclic compounds are known for their three-dimensional structures, which can enhance their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] often involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) can yield spirocyclic isoquinoline derivatives .
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Multicomponent reactions (MCRs) are often employed due to their efficiency and atom economy. These reactions involve the simultaneous reaction of three or more starting materials to form the desired product, incorporating all atoms of the reactants .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated spirocyclic compounds .
Scientific Research Applications
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Contains a spirocyclic structure fused to an indole ring.
Spirooxindole: Contains a spirocyclic structure fused to an oxindole ring.
Spiroacenaphthylene: Contains a spirocyclic structure fused to an acenaphthylene ring
Uniqueness
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is unique due to its specific combination of a cyclohexane ring and an isoquinoline ring. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other spirocyclic compounds .
Properties
Molecular Formula |
C16H21N |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
2'-ethylspiro[2H-isoquinoline-1,1'-cyclohexane] |
InChI |
InChI=1S/C16H21N/c1-2-14-8-5-6-11-16(14)15-9-4-3-7-13(15)10-12-17-16/h3-4,7,9-10,12,14,17H,2,5-6,8,11H2,1H3 |
InChI Key |
WFOYZNKREZQNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C3=CC=CC=C3C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)





![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

